3-(4-chlorophenyl)-N-methyl-5-(methylsulfanyl)-2-thiophenecarboxamide

描述

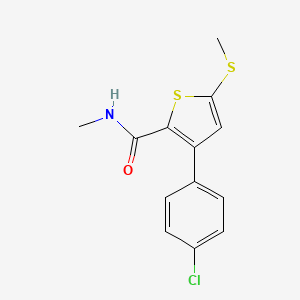

3-(4-Chlorophenyl)-N-methyl-5-(methylsulfanyl)-2-thiophenecarboxamide is a thiophene-based carboxamide derivative characterized by a 4-chlorophenyl substituent at position 3, a methylsulfanyl group at position 5, and an N-methyl carboxamide moiety at position 2 of the thiophene ring (Fig. 1). This compound belongs to a broader class of thiophene carboxamides, which are frequently explored for their antibacterial and anticancer properties due to their structural versatility and ability to modulate cellular pathways .

属性

IUPAC Name |

3-(4-chlorophenyl)-N-methyl-5-methylsulfanylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNOS2/c1-15-13(16)12-10(7-11(17-2)18-12)8-3-5-9(14)6-4-8/h3-7H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZHBTHVHGVQHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(S1)SC)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Similar compounds have been found to interact with proteins like prothrombin. Prothrombin is a protein involved in the coagulation cascade, converting to thrombin upon activation, which then acts on fibrinogen to form fibrin, leading to blood clotting.

Biochemical Pathways

Similar compounds have been shown to influence oxidative stress and inflammatory pathways. They can modulate the levels of reactive oxygen species and affect the activity of enzymes involved in glutathione metabolism, which plays a crucial role in maintaining cellular redox balance.

Pharmacokinetics

In silico pharmacokinetics analysis of similar compounds suggests that they might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier. These properties could impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Similar compounds have been reported to have antioxidant and immunomodulatory effects, improving depression-like behavior and cognitive impairment in preclinical models. These effects are likely due to the compound’s influence on oxidative stress and inflammatory pathways.

生物活性

3-(4-chlorophenyl)-N-methyl-5-(methylsulfanyl)-2-thiophenecarboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological activity, and relevant studies related to this compound, focusing on its antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The compound features a thiophene ring substituted with a methylsulfanyl group and a 4-chlorophenyl moiety. The synthesis typically involves the reaction of thiophene derivatives with appropriate halogenated phenyl compounds under specific conditions to yield the desired carboxamide structure.

Antimicrobial Activity

Recent studies have demonstrated that thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound were tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Activity Against E. coli | Activity Against S. aureus | MIC (µg/mL) |

|---|---|---|---|

| This compound | Moderate | High | 32 |

| 4-bromothiophene derivative | Low | Moderate | 64 |

| 5-(methylsulfanyl)-2-thiophenecarboxamide | High | Moderate | 16 |

The compound showed moderate activity against E. coli and high activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of thiophene derivatives on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicate that these compounds can induce apoptosis in cancer cells by disrupting cellular processes.

Table 2: Cytotoxicity of Thiophene Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15 | Induction of apoptosis via caspase activation |

| Similar thiophene derivative | HepG2 | 20 | Cell cycle arrest at G2/M phase |

The compound exhibited an IC50 value of 15 µg/mL against MCF-7 cells, indicating significant cytotoxicity. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspases, which are critical mediators in programmed cell death.

Case Studies

- Study on Melanoma Cells : A study investigated the effects of a related thiophene derivative on human melanoma cells. The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis, suggesting their potential as therapeutic agents for melanoma treatment .

- Cytotoxicity in Liver Cancer : Another research focused on the cytotoxic effects of thiophene derivatives on HepG2 cells. The findings highlighted that these compounds not only inhibited cell growth but also altered the Bax/Bcl-2 ratio, promoting apoptotic pathways .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Antibacterial Activity

- 4-Chlorophenyl and Methylsulfanyl Synergy: The target compound’s 4-chlorophenyl and methylsulfanyl groups align with findings in , where similar groups in hydrazinecarbothioamides and triazole derivatives demonstrated moderate activity against S. aureus and P. aeruginosa. Methylsulfanyl groups may enhance membrane disruption or enzyme inhibition .

- N-Substituent Impact : The N-methyl group in the target compound likely improves lipophilicity compared to polar carbohydrazide derivatives (e.g., CAS 860649-93-0), favoring better bacterial membrane penetration . In contrast, the nitro group in ’s compound limits activity to a narrow spectrum, suggesting substituent-dependent mechanism divergence .

Anticancer Activity

- Role of Heterocyclic Attachments : Compounds like 15 and 19b () exhibit superior anticancer activity due to fused pyrrolo-pyrimidine or triazolo-pyrimidine rings, which engage in π-π stacking or hydrogen bonding with cellular targets. The target compound’s simpler structure may limit its potency unless the methylsulfanyl group compensates via alternative interactions .

- Chlorophenyl Contribution : The 4-chlorophenyl group is a common feature in active anticancer thiophenes (), likely stabilizing hydrophobic interactions with target proteins such as kinases or topoisomerases .

常见问题

Q. What are the recommended synthetic routes for 3-(4-chlorophenyl)-N-methyl-5-(methylsulfanyl)-2-thiophenecarboxamide?

A typical synthesis involves three key steps:

Thiophene ring formation : Start with a Knorr-type cyclization using a β-keto ester precursor to assemble the thiophene core .

Functionalization : Introduce the 4-chlorophenyl group via Suzuki-Miyaura coupling, leveraging palladium catalysis for cross-coupling efficiency .

Carboxamide formation : React the carboxylic acid intermediate (e.g., 3-(4-chlorophenyl)-5-(methylsulfanyl)thiophene-2-carboxylic acid) with methylamine using a coupling agent like EDC/HOBt in anhydrous DMF .

Critical parameters : Optimize reaction temperatures (80–120°C for coupling) and stoichiometry (1.2 equivalents of methylamine) to avoid side products like over-alkylation .

Q. How should researchers characterize the purity and structural integrity of this compound?

Follow a multi-technique approach:

- NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for the chlorophenyl group; methylsulfanyl singlet at δ 2.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Validate the molecular ion peak (expected m/z: 341.01 for C₁₄H₁₃ClN₂OS₂⁺) .

- HPLC purity analysis : Use a C18 column with acetonitrile/water (70:30) mobile phase; target ≥97% purity with UV detection at 254 nm .

Q. What crystallographic tools are suitable for resolving its 3D structure?

- X-ray crystallography : Use SHELXL for refinement, ensuring data collection at low temperature (100 K) to reduce thermal motion artifacts. Assign anisotropic displacement parameters for sulfur and chlorine atoms .

- ORTEP-3 : Generate thermal ellipsoid plots to visualize bond angles and torsional strain in the thiophene-carboxamide linkage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Variable substituent libraries : Synthesize derivatives with modified groups (e.g., replacing methylsulfanyl with sulfoxide/sulfone to assess redox sensitivity) .

- Biological assays : Test inhibition of target enzymes (e.g., kinases) using IC₅₀ measurements. Correlate electronic effects (Hammett σ values) of substituents with activity trends .

- Computational docking : Use AutoDock Vina to model interactions between the carboxamide group and hydrophobic enzyme pockets .

Q. How should researchers address contradictions in spectroscopic data?

- Scenario : Discrepancies in NMR peak splitting (e.g., unexpected doublets for methyl groups).

- Resolution :

Q. What strategies improve yield in large-scale synthesis?

- Flow chemistry : Implement continuous flow reactors for the Suzuki-Miyaura step to enhance reproducibility and reduce catalyst loading .

- Purification : Use preparative HPLC with gradient elution (acetonitrile/0.1% TFA) to isolate the carboxamide from unreacted amine .

- Yield optimization : Screen solvents (e.g., THF vs. DMF) for the amidation step; DMF typically increases reaction rates by 30% .

Q. How can computational modeling predict metabolic stability?

- DFT calculations : Calculate HOMO/LUMO energies to identify electrophilic sites prone to cytochrome P450 oxidation .

- ADMET predictors : Use SwissADME to estimate logP (experimental ~3.2) and prioritize derivatives with lower hepatic extraction ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。